Mobocertinib

Overview

Description

Mobocertinib is a first-in-class small molecule therapeutic that acts as an irreversible tyrosine kinase inhibitor. It is specifically designed to target non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) exon 20 insertion mutations. These mutations are known to confer resistance to most available EGFR inhibitors, making this compound a significant advancement in the treatment of this type of cancer .

Mechanism of Action

Target of Action

Mobocertinib primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane receptor that regulates signaling pathways controlling cellular proliferation . Mutations in EGFR, specifically exon 20 insertion mutations, are associated with certain types of lung cancer, including non-small cell lung cancer (NSCLC) .

Mode of Action

This compound interacts with its target, EGFR, by irreversibly binding to and inhibiting EGFR exon 20 insertion mutations . This irreversible inhibition is achieved through the formation of a covalent bond with the cysteine 797 in the EGFR active site, leading to sustained inhibition of EGFR enzymatic activity . The irreversible binding leads to increased potency via higher affinity binding, more sustained EGFR kinase activity inhibition, and greater overall selectivity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the EGFR signaling pathway . EGFR is essential for normal cellular functions, and mutations in EGFR’s kinase domain can cause dysregulation leading to NSCLC .

Pharmacokinetics

This compound has a median time to peak concentration in blood plasma of 4 hours, a mean elimination half-life of 18 hours, and a volume of distribution of 3509 L . The geometric mean absolute bioavailability of this compound is 36.7% . The majority of this compound-related material is covalently bound to plasma proteins . Renal excretion of unchanged drug is a very minor pathway of elimination .

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of EGFR exon 20 insertion mutations, which are associated with NSCLC . This leads to a decrease in cellular proliferation, thereby exerting a therapeutic effect against NSCLC . In clinical trials, this compound demonstrated an objective response rate of 28% with a median duration of response of 15.8 months .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain substances, such as St. John’s Wort, a potent CYP3A inducer, may decrease the efficacy of this compound . Additionally, the presence of brain metastasis can influence the median duration of treatment .

Biochemical Analysis

Biochemical Properties

Mobocertinib interacts with the epidermal growth factor receptor (EGFR), a protein that is essential for normal cellular functions . Mutations of EGFR’s kinase domain can cause dysregulation leading to NSCLC . This compound binds to and inhibits EGFR exon 20 insertion mutations at lower concentrations than wild-type EGFR .

Cellular Effects

This compound has demonstrated therapeutic efficacy in pretreated patients with tumors harboring EGFR exon 20 insertions . It inhibits cell proliferation driven by different EGFR exon 20 insertion mutation variants . In animal tumor implantation models, this compound exhibited antitumor activity against xenografts with EGFR exon 20 insertions .

Molecular Mechanism

This compound exerts its effects at the molecular level by irreversibly binding to and inhibiting EGFR exon 20 insertion mutations . This irreversible inhibition is due to the presence of an acrylamide side chain . This mechanism of action affords this compound high anticancer potency and specificity to EGFR exon 20 insertion-positive lung cancer that is resistant to other EGFR TKIs .

Temporal Effects in Laboratory Settings

The overall response rate to this compound was 25% with a follow-up period of 11 months . The median duration of treatment was 5.6 months across all patients, and 8.6 months in responders . Based on the presence or absence of brain metastasis, the median duration of treatment was 14.8 and 5.4 months, respectively .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . The recommended dosage of this compound is 160 mg orally once daily until disease progression or unacceptable toxicity .

Metabolic Pathways

It is known that this compound is a kinase inhibitor targeted against EGFR .

Transport and Distribution

This compound is bound to human plasma proteins in a concentration-independent manner in vitro from 0.5 to 5.0 μM . The mean apparent volume of distribution of this compound was approximately 3,509 L at steady-state .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mobocertinib is synthesized using dichloropyrimidine as a starting material. The synthesis involves a Friedel-Crafts arylation with indole, followed by the displacement of the second pyrimidinyl chloride with aniline in a nucleophilic aromatic substitution reaction . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate these transformations.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The final product is purified using techniques such as preparative thin-layer chromatography (TLC) and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Mobocertinib undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form N-demethylated metabolites.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine core

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions typically involve organic solvents and bases like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions include N-demethylated metabolites and various substituted derivatives of this compound .

Scientific Research Applications

Mobocertinib has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the structure-activity relationship of tyrosine kinase inhibitors.

Biology: Investigated for its effects on cellular signaling pathways and its ability to induce apoptosis in cancer cells.

Medicine: Primarily used in clinical research for the treatment of NSCLC with EGFR exon 20 insertion mutations. .

Industry: Employed in the pharmaceutical industry for the development of targeted cancer therapies.

Comparison with Similar Compounds

Osimertinib: Another EGFR tyrosine kinase inhibitor, but it targets the T790M mutation in NSCLC.

Afatinib: A second-generation EGFR inhibitor that targets a broader range of EGFR mutations.

Dacomitinib: Similar to afatinib, it targets multiple EGFR mutations but is less specific to exon 20 insertions

Uniqueness of Mobocertinib: this compound is unique due to its high specificity for EGFR exon 20 insertion mutations. This specificity allows it to effectively target cancer cells that are resistant to other EGFR inhibitors. Additionally, its irreversible binding mechanism provides sustained inhibition, which is crucial for long-term therapeutic effects .

Properties

IUPAC Name |

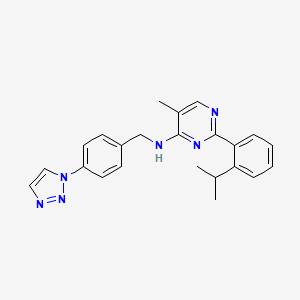

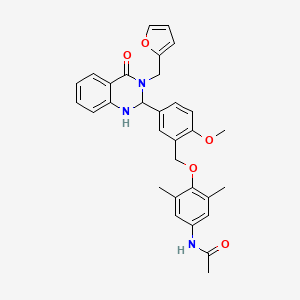

propan-2-yl 2-[4-[2-(dimethylamino)ethyl-methylamino]-2-methoxy-5-(prop-2-enoylamino)anilino]-4-(1-methylindol-3-yl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39N7O4/c1-9-29(40)34-24-16-25(28(42-8)17-27(24)38(6)15-14-37(4)5)35-32-33-18-22(31(41)43-20(2)3)30(36-32)23-19-39(7)26-13-11-10-12-21(23)26/h9-13,16-20H,1,14-15H2,2-8H3,(H,34,40)(H,33,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSRSNUQCUDCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CN=C(N=C1C2=CN(C3=CC=CC=C32)C)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201336749 | |

| Record name | Mobocertinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The epidermal growth factor receptor (EGFR) is a transmembrane receptor that regulates signaling pathways in the control of cellular proliferation. Mutations in these proteins have been associated with certain types of lung cancer, including non-small cell lung cancer (NSCLC). While the majority of _EGFR_ mutations associated with NSCLC involve the _EGFR_ L858R point mutation or exon 19 deletions (referred to as "classical" _EGFR_ mutations), less common _EGFR_ exon 20 insertion mutations carry a particularly poor prognosis and are associated with resistance to standard targeted EGFR inhibitors. Mobocertinib is an inhibitor of EGFR that irreversibly binds to and inhibits EGFR exon 20 insertion mutations at lower concentrations than wild-type EGFR proteins, exerting a pharmacologic effect on mutant variants at concentrations 1.5- to 10-fold lower than on wild-type proteins. | |

| Record name | Mobocertinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16390 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1847461-43-1 | |

| Record name | Mobocertinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1847461431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mobocertinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16390 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mobocertinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOBOCERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39HBQ4A67L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B609122.png)

![10-[(3-aminophenyl)methyl]-7-methyl-4-methylsulfinyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B609134.png)

![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide](/img/structure/B609139.png)